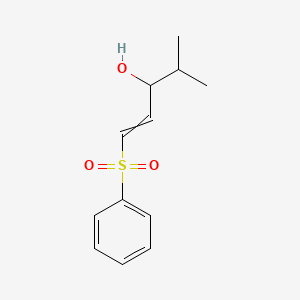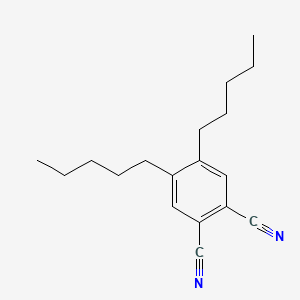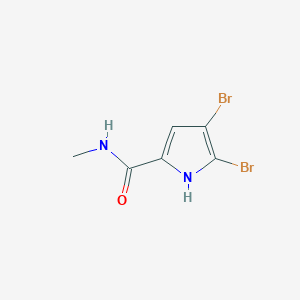![molecular formula C8H9O4S2- B14272476 2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate CAS No. 130112-51-5](/img/structure/B14272476.png)
2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate is an organic compound that features a unique combination of functional groups, including a dithietane ring, an ester group, and a ketone group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction forms the dithietane ring. The ester group can be introduced through esterification reactions involving the appropriate alcohol and acid derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include continuous flow reactors and the use of more robust catalysts to handle larger quantities of reactants.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ can be used.
Reduction: Reagents like NaBH₄ or LiAlH₄ are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate involves its interaction with various molecular targets. The dithietane ring can interact with nucleophiles, while the ester and ketone groups can participate in various chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithianes: Similar in structure but with a six-membered ring instead of a four-membered dithietane ring.
1,3-Dithiolanes: Similar but with a five-membered ring.
Malonic acid derivatives: Compounds with similar ester and ketone functionalities.
Propiedades
Número CAS |
130112-51-5 |
|---|---|
Fórmula molecular |
C8H9O4S2- |
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
2-(1,3-dithietan-2-ylidene)-3-oxo-3-propan-2-yloxypropanoate |
InChI |
InChI=1S/C8H10O4S2/c1-4(2)12-7(11)5(6(9)10)8-13-3-14-8/h4H,3H2,1-2H3,(H,9,10)/p-1 |
Clave InChI |
DXVLACTYUUKEGY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC(=O)C(=C1SCS1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


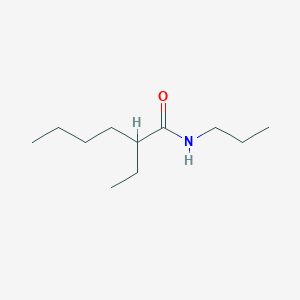
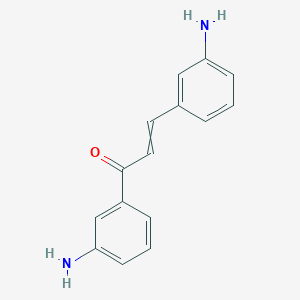

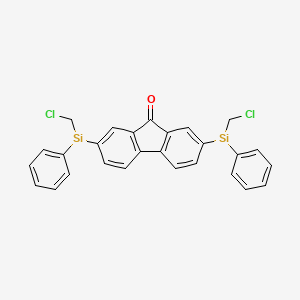
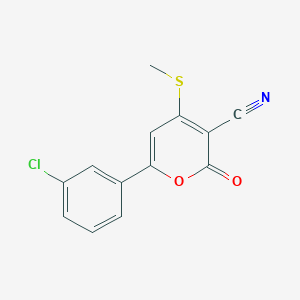
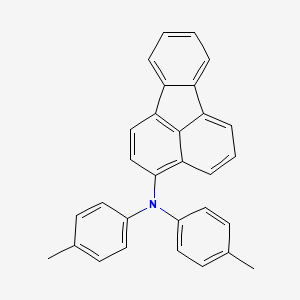

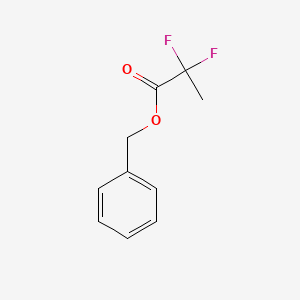
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
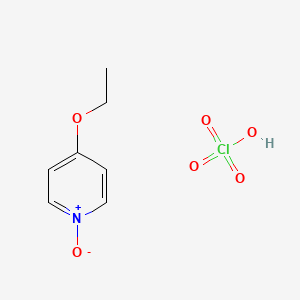
![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
